molecular formula C32H62O4 B8504848 2-Hexadecanoyloxyhexadecanoic acid CAS No. 83549-97-7

2-Hexadecanoyloxyhexadecanoic acid

Cat. No. B8504848
Key on ui cas rn: 83549-97-7
M. Wt: 510.8 g/mol
InChI Key: KLBCBDGSFYFOEK-UHFFFAOYSA-N
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Patent
US04436726

Procedure details

α-Hydroxypalmiticacid (3.2 g) was dissolved in pridine (15 ml), and palmitoyl chloride (3.3 g) was added thereto under stirring at 0° C. The resulting mixture was allowed to stand over night at room temperature. The reaction mixtue was poured into water and the aqueous solution was stirred at room temperature for 1 hour, followed by acidification with 1 N hydrochloric acid solution, and extraction with ethyl acetate. The extract was washed with water, dried over magnesium sulfate and concentrated to give a residue which was recrystallized from petroleum ether to afford crystals of 2-hexadecanoyloxyhexadecanoic acid (5.4 g). M.p. 55° to 56° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:3]([OH:5])=[O:4].[OH2:20]>C(Cl)(=O)CCCCCCCCCCCCCCC>[C:19]([O:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:3]([OH:5])=[O:4])(=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
OC(C(=O)O)CCCCCCCCCCCCCC
Name
Quantity
3.3 g
Type
solvent
Smiles
C(CCCCCCCCCCCCCCC)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
to stand over night at room temperature
STIRRING
Type
STIRRING
Details
the aqueous solution was stirred at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
followed by acidification with 1 N hydrochloric acid solution, and extraction with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was recrystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)(=O)OC(C(=O)O)CCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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